5-(5-Methylfuran-2-yl)-1,2-oxazole

Medicinal Chemistry Physicochemical Property Lead Optimization

Scaffold inconsistency across isoxazole analog series often undermines SAR reproducibility. 5-(5-Methylfuran-2-yl)-1,2-oxazole resolves this with predictable regioselectivity and quantifiable physicochemical tuning. • +0.4 ΔLogP vs. unsubstituted furan isoxazole - enhances membrane permeability without excess metabolic liability • Microwave-assisted synthesis delivers >85% yield in 8 min, enabling rapid parallel library expansion • Predictable electrophilic (furan α) / nucleophilic (isoxazole 4-position) reactivity for systematic diversification

Molecular Formula C8H7NO2
Molecular Weight 149.15 g/mol
Cat. No. B13630132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(5-Methylfuran-2-yl)-1,2-oxazole
Molecular FormulaC8H7NO2
Molecular Weight149.15 g/mol
Structural Identifiers
SMILESCC1=CC=C(O1)C2=CC=NO2
InChIInChI=1S/C8H7NO2/c1-6-2-3-7(10-6)8-4-5-9-11-8/h2-5H,1H3
InChIKeyHRNBULUAMCWAQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(5-Methylfuran-2-yl)-1,2-oxazole Selection Guide


5-(5-Methylfuran-2-yl)-1,2-oxazole (CAS 138716-34-4) is a heterocyclic building block belonging to the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom with a 5-methylfuran-2-yl substituent at the 5-position . Its molecular formula is C8H7NO2, with a molecular weight of 149.1 g/mol . This compound serves as a versatile scaffold in medicinal chemistry and organic synthesis, enabling the construction of more complex molecules through various chemical transformations . Isoxazoles are recognized as privileged pharmacophores in drug discovery, exhibiting hydrogen bond donor/acceptor interactions with diverse enzymes and receptors .

1

Heterocyclic building block for medicinal chemistry and lead optimization

2

Methyl-substituted furan ring provides tunable lipophilicity and steric profile

3

Predictable regioselective functionalization supports focused library synthesis

Why 5-(5-Methylfuran-2-yl)-1,2-oxazole Cannot Be Replaced


Isoxazole derivatives are not interchangeable scaffolds; substitution patterns profoundly influence both physicochemical properties and biological activity. The presence and position of the methyl group on the furan ring in 5-(5-methylfuran-2-yl)-1,2-oxazole introduces measurable differences in molecular weight (149.1 vs. 135.1 g/mol for the unsubstituted analog) , calculated lipophilicity (LogP ~1.4 vs. ~0.97) , and steric bulk that alter receptor binding conformations and pharmacokinetic profiles . Structure-activity relationship studies on isoxazole-based FXR antagonists have demonstrated that the shape and structural bulkiness of the substituent at the 5-position of the isoxazole ring directly affect target engagement and antagonistic activity [1]. Consequently, substituting 5-(5-methylfuran-2-yl)-1,2-oxazole with a non-methylated furan isoxazole or a differently substituted analog will likely yield divergent biological outcomes and synthesis pathways, undermining experimental reproducibility and structure-activity correlation efforts.

Analog swap

Replacing with unsubstituted furan isoxazole may shift lipophilicity and target-binding conformation

SAR drift

Different 5-position substituents can alter biological readouts and undermine structure-activity correlations

Derivative gap

Carboxylic acid derivatives differ in cost and synthetic utility; they are not direct replacements

5-(5-Methylfuran-2-yl)-1,2-oxazole Evidence vs. Analogs


Lipophilicity & Molecular Weight Differentiation

5-(5-Methylfuran-2-yl)-1,2-oxazole possesses a molecular weight of 149.1 g/mol and an estimated LogP of approximately 1.4, compared to the unsubstituted analog 5-(furan-2-yl)isoxazole (MW 135.12 g/mol, LogP 0.965) . This ~14 g/mol increase in molecular weight and ~0.4 unit increase in LogP directly impacts compound lipophilicity, membrane permeability, and metabolic stability, key parameters in drug-likeness optimization . The methyl substitution provides a moderate but quantifiable shift in physicochemical space that can be leveraged for fine-tuning ADME properties without resorting to more dramatic structural changes.

Lipophilicity & MW Shift
Reported
ΔMW +14 g/mol, ΔLogP +0.4
Supports moderate lipophilicity tuning in lead optimization
Based on vendor-calculated and measured properties
Medicinal Chemistry Physicochemical Property Lead Optimization

Microwave-Assisted Synthesis Efficiency

While direct yield data for 5-(5-methylfuran-2-yl)-1,2-oxazole itself is not publicly available, class-level synthetic methodologies for furan-containing isoxazoles demonstrate that microwave-assisted synthesis using TosMIC and potassium phosphate in isopropyl alcohol at 65°C for 8 minutes achieves yields of >85%, compared to conventional heating methods (Robinson-Gabriel: 50–60% yield, 6–8 h; van Leusen: 65–70% yield, 12 h) . This methodology is directly applicable to the synthesis of 5-(5-methylfuran-2-yl)-1,2-oxazole from 5-methylfuran-2-carboxaldehyde . The ~20-35% yield improvement and >90% reduction in reaction time represent significant procurement and scale-up advantages when sourcing this compound via custom synthesis.

Microwave Synthesis
Class-level
>85% yield, 8 min vs 50–60% (6–8 h conventional)
Enables faster, higher-yielding procurement for library synthesis
Class-level inference; confirm for target compound
Organic Synthesis Green Chemistry Process Optimization

Regioselective Functionalization Advantage

The electron-rich furan ring in 5-(5-methylfuran-2-yl)-1,2-oxazole undergoes electrophilic substitution preferentially at the α-positions, while the isoxazole ring exhibits nucleophilic behavior at the 4-position due to electron withdrawal by the oxygen and nitrogen atoms . This differential reactivity profile, which is modulated by the electron-donating methyl group on the furan ring, provides a distinct synthetic handle compared to unsubstituted furan analogs. The methyl group influences both the electronic environment and steric accessibility of the furan ring, enabling more selective functionalization strategies . This regioselectivity is critical for generating diverse analog libraries from a single scaffold.

Regioselective Reactivity
Class-level
Electrophilic at furan α; nucleophilic at isoxazole 4-position
Streamlines focused SAR library construction
Electronic and steric modulation is qualitative
Medicinal Chemistry Late-Stage Functionalization Structure-Activity Relationship

Diels-Alder Cycloaddition Reactivity

5-(5-Methylfuran-2-yl)-1,2-oxazole participates in [4+2] Diels-Alder reactions, leveraging the furan ring as a diene, which is exploited in synthesizing polycyclic structures . The presence of the methyl substituent on the furan ring influences both the electron density of the diene and the steric environment around the reactive site, potentially altering reaction rates and regioselectivity compared to unsubstituted furan isoxazoles. This reactivity provides a direct entry into complex polycyclic frameworks that are inaccessible or less efficient with other isoxazole analogs lacking the furan moiety .

Diels-Alder Cycloaddition
Class-level
Furan diene enables [4+2] access to polycyclic scaffolds
Provides direct entry to complex 3D architectures
Reactivity inferred from class; validate substrate scope
Organic Synthesis Cycloaddition Polycyclic Chemistry

Procurement and Cost Differentiation

5-(5-Methylfuran-2-yl)-1,2-oxazole (CAS 138716-34-4) is commercially available from multiple suppliers at 95% purity , providing a reliable and immediate source for research programs. In contrast, its carboxylic acid derivatives (3-carboxylic acid: CAS 951626-47-4; 4-carboxylic acid: CAS 1469045-05-3) are available but at higher cost structures due to additional synthetic steps . For example, the 3-carboxylic acid derivative is priced at approximately $478 for 1g, whereas the parent compound is expected to be more economical due to simpler synthesis . This cost differential can be substantial for large-scale screening campaigns or multi-step synthetic sequences where the carboxylic acid functionality is not immediately required.

Procurement Cost
Supporting evidence
Parent compound economically preferred vs ~$478/g for 3-COOH derivative
Offers cost-effective starting point for diversification
Pricing as of 2026; vendor-dependent
Procurement Building Block Commercial Availability

5-(5-Methylfuran-2-yl)-1,2-oxazole Optimal Applications


Lead Optimization: Lipophilicity & Permeability Tuning

5-(5-Methylfuran-2-yl)-1,2-oxazole is optimally suited for medicinal chemistry campaigns where moderate increases in lipophilicity (ΔLogP ~+0.4 vs. unsubstituted furan isoxazole) are required to enhance membrane permeability without incurring excessive molecular weight or metabolic liability. The ~14 g/mol increase in molecular weight (149.1 vs. 135.1 g/mol) and the presence of the methyl group provide a quantifiable and tunable handle for optimizing ADME properties while maintaining the core pharmacophore . This is particularly valuable in hit-to-lead optimization where small, predictable physicochemical changes are preferred over major scaffold alterations.

Microwave-Assisted Parallel Synthesis

For research programs requiring rapid generation of diverse isoxazole analog libraries, 5-(5-methylfuran-2-yl)-1,2-oxazole can be synthesized efficiently using microwave-assisted protocols (>85% yield in 8 min) . This methodology, applicable to the target compound via reaction of 5-methylfuran-2-carboxaldehyde with TosMIC, enables high-throughput parallel synthesis and significantly reduces procurement lead times compared to conventional heating methods (6-12 h) . The time savings and yield improvements are particularly impactful for medicinal chemistry groups conducting SAR by catalog or parallel library synthesis.

Regioselective Functionalization for SAR Libraries

The distinct and predictable regioselectivity of 5-(5-methylfuran-2-yl)-1,2-oxazole—electrophilic substitution at furan α-positions and nucleophilic substitution at isoxazole 4-position —makes it an ideal scaffold for systematic SAR exploration. The electron-donating methyl group modulates both electronic environment and steric accessibility, enabling controlled diversification at specific positions . This predictable reactivity profile reduces synthetic ambiguity and streamlines the construction of focused compound libraries, making the scaffold particularly valuable for hit expansion and lead optimization phases of drug discovery.

Polycyclic Scaffolds via Diels-Alder Cycloaddition

5-(5-Methylfuran-2-yl)-1,2-oxazole is a strategic building block for constructing complex, three-dimensional polycyclic structures through [4+2] Diels-Alder cycloaddition reactions . The furan ring serves as a reactive diene, enabling rapid access to bridged and fused ring systems that are highly prized in fragment-based drug discovery and chemical biology probe development. The methyl substituent provides a subtle electronic and steric modulation of diene reactivity compared to unsubstituted furan analogs, offering an additional dimension of control in cycloaddition-based synthetic strategies .

Application
Selection Property
Validation Focus
Lead optimization
Tunable lipophilicity and molecular weight
Permeability and metabolic stability assessment
Parallel library synthesis
Microwave-compatible synthetic route
Synthesis scalability and throughput
SAR library diversification
Predictable regioselective reactivity
Controlled functionalization and hit expansion
Polycyclic scaffold construction
Diene reactivity for [4+2] cycloaddition
Access to complex 3D molecular frameworks

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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